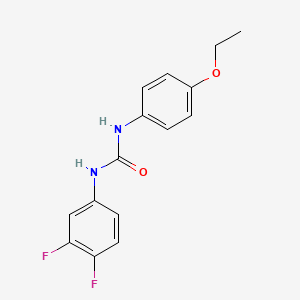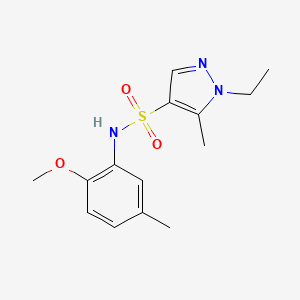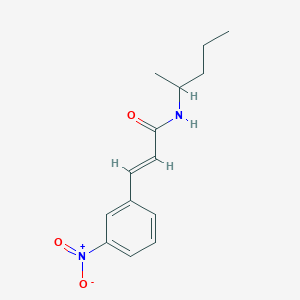
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea, also known as DFEU, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFEU has been found to have several biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, this compound has also been found to have antioxidant and neuroprotective effects. This compound has been shown to reduce oxidative stress and protect against neuronal damage in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea is its broad spectrum of biological activities, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea. One direction is to improve its solubility and bioavailability through the development of novel formulations. Another direction is to evaluate its safety and efficacy in clinical trials for the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, further studies are needed to investigate its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with ethyl 4-aminobenzoate, followed by the reaction of the resulting intermediate with phosgene and ethylamine. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential as an antitumor agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
In addition to its antitumor effects, this compound has also been found to have anti-inflammatory and antiviral activities. This compound inhibits the production of inflammatory cytokines and chemokines, which makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. This compound has also been found to inhibit the replication of several viruses, including influenza and hepatitis B virus.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-12-6-3-10(4-7-12)18-15(20)19-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBESZGVXOCIMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl){1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanone](/img/structure/B5430311.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)

![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5430349.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)

![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)

![1-[6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-pyridinyl]ethanol](/img/structure/B5430388.png)
![3,5-dimethyl-2-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}pyridin-4(1H)-one](/img/structure/B5430404.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5430406.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5430411.png)